Benzyl (3S,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3S,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and an isobutyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3S,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-3-hydroxy-4-isobutylpyrrolidine.
Protection: The hydroxy group is protected using a suitable protecting group, such as a benzyl group.
Carboxylation: The protected intermediate is then subjected to carboxylation reactions to introduce the carboxylate group.
Deprotection: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl (3S,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (3S,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Benzyl (3S,4R)-4-hydroxypyrrolidin-3-ylcarbamate
- (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
Comparison: Benzyl (3S,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-12(2)8-14-9-17(10-15(14)18)16(19)20-11-13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t14-,15-/m1/s1 |
InChI Key |
RXBVRSCKRBETLC-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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